

Physicochemical properties and solubility of 19(R)-HETE

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An In-depth Technical Guide on the Physicochemical Properties and Solubility of 19(R)-HETE

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of 19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and biological context.

Core Physicochemical Properties

19(R)-HETE is an eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid.[1][2] Its physical and chemical characteristics are fundamental to its biological function, stability, and formulation. While experimental data for properties like melting and boiling points are not readily available in the literature, a summary of its known and computed properties is provided below.



Property	Value	Source(s)
Formal Name	19(R)-hydroxy-5Z,8Z,11Z,14Z- eicosatetraenoic acid	[2]
Molecular Formula	C20H32O3	[2]
Molecular Weight	320.5 g/mol	[1]
CAS Number	115461-39-7	
Physical Form	Typically supplied as a solution in ethanol	
Storage Temperature	-20°C	
Stability	≥ 2 years at -20°C	
Melting Point	Experimental data not readily available	
Boiling Point	Experimental data not readily available	_
pKa (Strongest Acidic)	Predicted for 19(S)-HETE: 4.82 (Computational)	-
XLogP3-AA	4.6 (Computed)	-

Solubility Profile

The solubility of **19(R)-HETE** is critical for its use in in-vitro assays and for the development of potential therapeutic formulations. It is a very hydrophobic molecule, exhibiting poor solubility in aqueous solutions and greater solubility in organic solvents.



Solvent	Solubility	Source(s)
Ethanol	50 mg/mL	
Dimethylformamide (DMF)	20 mg/mL	
Dimethyl sulfoxide (DMSO)	20 mg/mL	_
PBS (pH 7.2)	0.5 mg/mL	-

Experimental Protocols

Detailed experimental procedures for the characterization of **19(R)-HETE** are analogous to those used for other eicosanoids. Below are generalized protocols for key analytical determinations.

Purity and Identity Confirmation

The identity and purity of **19(R)-HETE** are typically confirmed using a combination of chromatographic and mass spectrometry techniques.

- High-Performance Liquid Chromatography (HPLC):
 - System: A reverse-phase HPLC system with a C18 column is commonly used.
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is employed to resolve the analyte.
 - Detection: UV detection is set to an appropriate wavelength (e.g., 210 nm) for detecting the conjugated double bonds.
 - Outcome: Purity is determined by integrating the peak area of 19(R)-HETE relative to the total peak area in the chromatogram.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
 - Ionization: The sample is ionized using negative mode electrospray ionization (ESI).



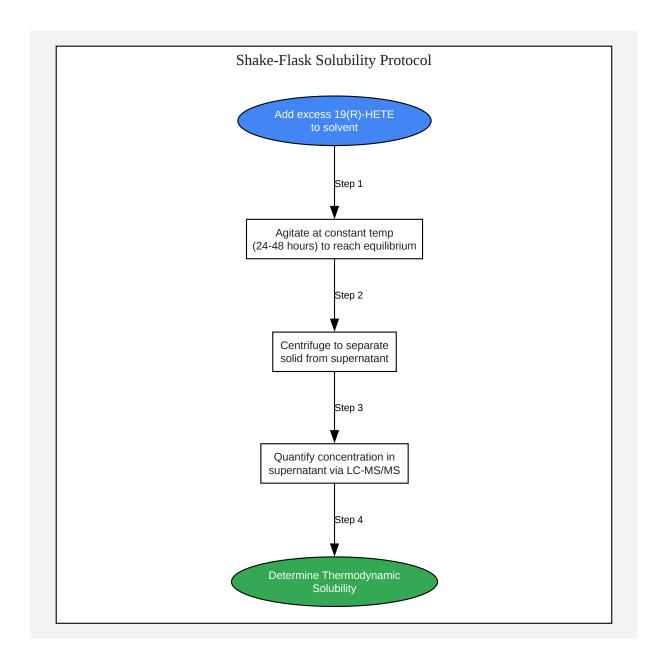
- Analysis: The mass spectrometer is operated to detect the parent ion ([M-H]⁻) of 19(R)-HETE, which has a mass-to-charge ratio (m/z) of 319.2.
- Fragmentation: Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions (e.g., m/z 275.2) for unambiguous identification.
- Outcome: Confirms the molecular weight and structural identity of the compound.

Solubility Determination (Shake-Flask Method)

The thermodynamic equilibrium solubility can be determined using the conventional shakeflask method, which is considered the gold standard.

- Preparation: Add an excess amount of **19(R)-HETE** to a vial containing the solvent of interest (e.g., PBS, pH 7.2).
- Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
- Phase Separation: Separate the solid phase from the solution by centrifugation at high speed, followed by careful collection of the supernatant.
- Quantification: Dilute the supernatant and analyze the concentration of dissolved 19(R)HETE using a validated analytical method, such as LC-MS/MS with a stable isotope-labeled internal standard.





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Caption: Workflow for determining thermodynamic solubility.

Biological Activity and Signaling Pathways

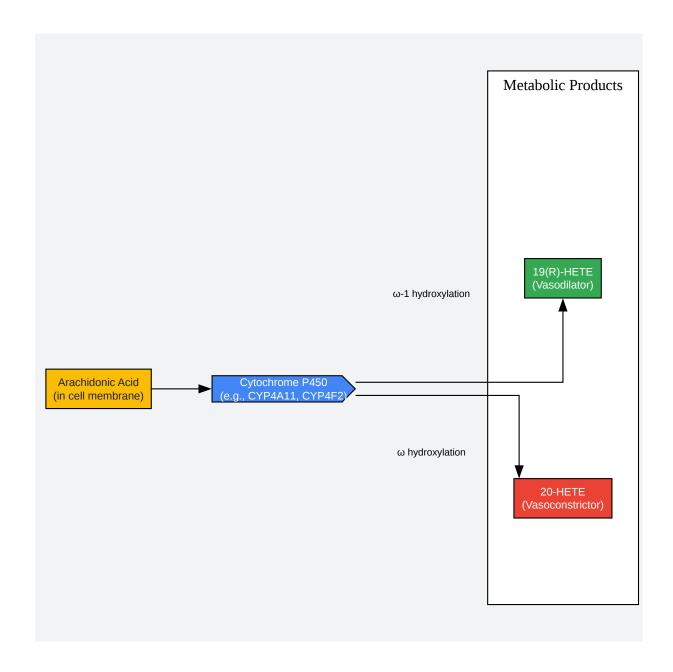


19(R)-HETE is a product of arachidonic acid metabolism by Cytochrome P450 (CYP) enzymes, particularly from the CYP4A and CYP4F subfamilies. Its primary described biological role is in the regulation of vascular tone, where it acts as a vasodilator and a functional antagonist to the vasoconstrictor effects of its regioisomer, 20-HETE.

Biosynthesis of 19(R)-HETE

CYP ω -hydroxylases metabolize arachidonic acid to both 20-HETE and, in smaller amounts, 19-HETE. This shared biosynthetic origin is crucial to their opposing physiological roles in the vasculature.





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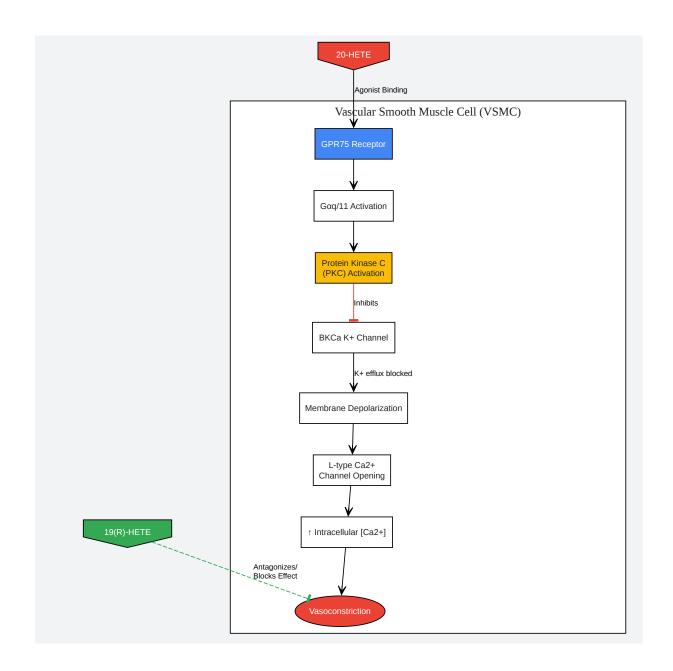
Caption: Biosynthesis of 19(R)-HETE and 20-HETE from Arachidonic Acid.



Mechanism of Action: Antagonism of 20-HETE-Induced Vasoconstriction

20-HETE is a potent vasoconstrictor that acts on vascular smooth muscle cells (VSMCs). It binds to the G-protein coupled receptor GPR75, initiating a signaling cascade that leads to cell depolarization and contraction. **19(R)-HETE** at micromolar concentrations completely blocks this 20-HETE-induced vasoconstriction, although its precise molecular target for this antagonism is still under investigation.





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Caption: **19(R)-HETE** antagonizes the 20-HETE vasoconstriction pathway.



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References

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